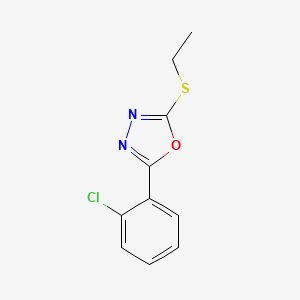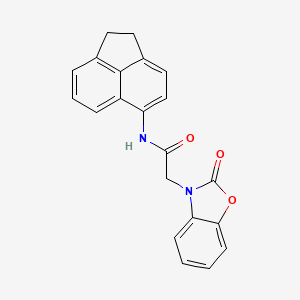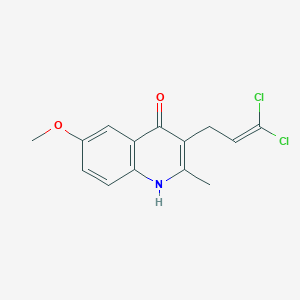
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-butyl-N-methyl-1,3-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-butyl-N-methyl-1,3-benzoxazole-5-carboxamide typically involves multi-step reactions utilizing various starting materials and intermediates to introduce the desired functional groups and structural framework. A common approach involves the one-pot ring conversion reaction, cyclodehydrogenation, or direct condensation/cyclization reactions to construct the benzoxazole and oxadiazole cores. These methods are efficient for synthesizing a wide range of derivatives, showcasing the versatility of synthetic strategies in accessing complex heterocyclic compounds (Latthe & Badami, 2007), (Gein et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry, sometimes complemented by X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and overall geometry of the compound, aiding in the understanding of its chemical behavior and interaction with biological targets (Vodela et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-butyl-N-methyl-1,3-benzoxazole-5-carboxamide derivatives often include modifications at the oxazole and oxadiazole rings, aiming to alter or enhance biological activity. These modifications can result in the formation of new cyclic structures, introduction of various substituents, and changes in the electronic properties of the molecule. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, affecting their chemical stability and reactivity profile (Gadegoni et al., 2013).
Propriétés
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-butyl-N-methyl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-4-5-19-21-17-11-14(7-9-18(17)26-19)20(25)24(2)12-13-6-8-15-16(10-13)23-27-22-15/h6-11H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIJYLMQXKLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)




![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)
![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)

